2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione
Overview
Description
2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial activity against organisms likeEscherichia coli, Bacillus subtilis, Klebsiella pneumoniae, and Staphylococcus aureus .
Mode of Action
It’s synthesized via the buchwald–hartwig amination reaction . This reaction involves the formation of a carbon-nitrogen bond, which could potentially interact with biological targets.
Biochemical Pathways
Similar compounds have been found to modulate the dopamine receptor d3 , suggesting potential impacts on neurotransmission and other related biochemical pathways.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that this compound may also exhibit similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione typically involves the use of acryloyl benzamides as key substrates. These substrates undergo radical cascade reactions with different radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions often include the use of transition metal catalysts, metal-free ionic liquids, or green reaction protocols to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and sustainable methods is increasingly being adopted in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Another isoquinoline derivative with similar chemical structure and reactivity.
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the hydroxybenzo[de]isoquinoline core makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO3/c19-10-4-6-11(7-5-10)20-17(22)13-3-1-2-12-15(21)9-8-14(16(12)13)18(20)23/h1-9,21H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLGIQNNYJFJPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324140 | |
Record name | 2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665355 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42359-61-5 | |
Record name | 2-(4-chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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